molecular formula C14H15ClN2 B2583088 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride CAS No. 71971-47-6

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Cat. No.: B2583088
CAS No.: 71971-47-6
M. Wt: 246.74
InChI Key: SMAKGAAQJRHRGV-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.74. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAKGAAQJRHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71971-47-6
Record name 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (CAS No: 71971-47-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule features a rigid indoline scaffold fused to an aniline moiety, a common structural motif in pharmacologically active agents. This document details the compound's fundamental physicochemical properties, outlines a robust and well-rationalized synthetic methodology, discusses essential analytical characterization techniques, and explores its potential applications as a key building block in the synthesis of novel therapeutics. The content is structured to provide both foundational knowledge and actionable protocols for scientists and development professionals.

Chemical Identity and Physicochemical Properties

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a crystalline solid at room temperature. The core structure consists of an aniline ring where the amine is substituted at the ortho position with a 2,3-dihydro-1H-indole (indoline) group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies.

The indoline ring system is a prevalent feature in numerous natural products and synthetic compounds, valued for its unique three-dimensional structure that can facilitate specific interactions with biological targets.[1][2][3] The non-coplanar arrangement of the fused benzene and saturated pyrrolidine rings can improve physicochemical properties, such as increasing water solubility and decreasing lipophilicity compared to its aromatic indole counterpart.[3]

Table 1: Physicochemical Properties of 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

PropertyValueSource(s)
CAS Number 71971-47-6[4]
Molecular Formula C₁₄H₁₅ClN₂[4]
Formula Weight 246.74 g/mol [4]
Molecular Formula (Free Base) C₁₄H₁₄N₂[5]
Monoisotopic Mass (Free Base) 210.11569 Da[5]
Melting Point 233-236 °C[4]
Appearance Off-white to gray powder (typical for aniline salts)[6][7]
Solubility Soluble in methanol.[4] Water solubility is enhanced due to the hydrochloride salt form.[7]

Synthesis and Mechanistic Rationale

The synthesis of diarylamine structures such as 2-(2,3-dihydro-1H-indol-1-yl)aniline is efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Buchwald-Hartwig amination is the method of choice due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates.[8]

The proposed synthesis involves the coupling of indoline with a suitable ortho-halogenated aniline derivative, followed by conversion to the hydrochloride salt.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a self-validating system; successful coupling is readily monitored by TLC or LC-MS, and the final product's identity is confirmed by standard analytical methods (see Section 3).

Materials:

  • Indoline (1.0 eq)

  • 2-Bromoaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Caesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Anhydrous HCl solution (e.g., 2M in diethyl ether)

  • Ethyl Acetate, Hexanes

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Cs₂CO₃, Pd₂(dba)₃, and Xantphos. Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by indoline and 2-bromoaniline via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification (Free Base): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure free base, 2-(2,3-dihydro-1H-indol-1-yl)aniline.

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Slowly add the HCl solution in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:
  • Catalyst System: The Pd₂(dba)₃/Xantphos system is chosen for its high efficiency in forming C(aryl)-N bonds. Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the crucial reductive elimination step and prevents catalyst decomposition.

  • Base: Cs₂CO₃ is a strong, non-nucleophilic base that is highly effective in this coupling. Its solubility in organic solvents is low, but it is sufficient to deprotonate the amine without causing side reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and will be oxidized to an inactive Pd(II) state. An inert atmosphere is critical for maintaining catalytic activity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on both the aniline and indoline rings (typically in the δ 6.5-7.5 ppm range). Two characteristic triplets corresponding to the aliphatic protons of the indoline ring (-CH₂-CH₂-) are expected around δ 3.0-4.0 ppm. A broad singlet for the -NH₂ protons will also be present, which will shift or disappear upon D₂O exchange.

    • ¹³C NMR: The spectrum will display signals for all 14 unique carbon atoms. Aromatic carbons will appear in the δ 110-150 ppm range, while the two aliphatic carbons of the indoline ring will be found upfield (δ 25-55 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 211.12.[5] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3500 cm⁻¹) and C-H stretches for aromatic and aliphatic groups.

  • Melting Point Analysis: The measured melting point should be sharp and consistent with the literature value of 233-236 °C, indicating high purity.[4]

Applications in Research and Drug Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][3] Its derivatives have shown utility as anticancer agents, antibacterial drugs, and treatments for cardiovascular and neurological disorders.[3][9][10]

2-(2,3-dihydro-1H-indol-1-yl)aniline HCl serves as a versatile intermediate for generating libraries of more complex molecules for drug screening. The primary amine on the aniline ring is a chemical handle that can be readily functionalized.

G cluster_0 Functionalization of Primary Amine Core 2-(2,3-dihydro-1H-indol-1-yl)aniline (Core Intermediate) Acylation Amide Formation (Acyl Chlorides, etc.) Core->Acylation Sulfonylation Sulfonamide Formation (Sulfonyl Chlorides) Core->Sulfonylation Alkylation Reductive Amination (Aldehydes/Ketones) Core->Alkylation Library Diverse Library of Final Compounds for Biological Screening Acylation->Library Sulfonylation->Library Alkylation->Library

Caption: Use of the title compound as a core scaffold for library synthesis.

Potential Therapeutic Areas:
  • Kinase Inhibitors: The diarylamine motif is a classic hinge-binding element in many kinase inhibitors used in oncology. The indoline portion can be used to explore specific pockets of the ATP-binding site.

  • CNS Agents: The rigid structure of the indoline can impart favorable properties for crossing the blood-brain barrier. Many CNS-active compounds utilize similar scaffolds.[9]

  • Antihypertensive Agents: Related indoline-containing molecules, such as Indapamide, are used as diuretics and antihypertensive agents, suggesting this scaffold has potential in cardiovascular drug discovery.[10]

Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Aniline hydrochloride salts can be hygroscopic and light-sensitive.[6]

  • Safety: Aniline derivatives are classified as toxic. Refer to the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.

Conclusion

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a valuable chemical entity for drug discovery and development. Its well-defined structure, accessible synthesis via robust catalytic methods, and the strategic placement of a reactive functional group make it an ideal starting point for the creation of diverse molecular libraries. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

  • PubChemLite. 2-(2,3-dihydro-1h-indol-1-yl)aniline hydrochloride. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Pyxis Chemical. Applications of 2H-Indol-2-one Derivatives in Pharmaceutical Development. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]

  • PMC. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]

  • PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • NIST. 1H-Indole, 2,3-dihydro-. [Link]

  • ResearchGate. Development and Application of Indolines in Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • Wikipedia. Indoline. [Link]

  • PMC. Development and Application of Indolines in Pharmaceuticals. [Link]

Sources

A Technical Guide to the Thermodynamic Properties of Indoline-Substituted Aniline Derivatives: From First Principles to Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indoline-substituted aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and molecular probes.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the energetics of their interactions with macromolecular targets. A profound understanding of the thermodynamic properties of these molecules is therefore not an academic exercise, but a critical prerequisite for rational drug design and development. This guide provides a comprehensive exploration of the core thermodynamic principles governing the behavior of indoline-substituted aniline derivatives. We delve into the causality behind experimental choices for characterizing these properties, present detailed, field-proven protocols for key analytical techniques, and explore the synergy between empirical data and computational modeling. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Thermodynamic Imperative in Drug Discovery

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is governed by a series of molecular recognition events. The affinity of a drug for its target, its solubility in physiological media, and its stability under storage conditions are all dictated by fundamental thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).[4]

The core relationship, ΔG = ΔH - TΔS , defines the spontaneity and strength of a molecular interaction, such as a drug binding to its protein target.[5]

  • Gibbs Free Energy (ΔG): Represents the overall energy change of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process, such as favorable drug-target binding. It is directly related to the binding affinity (K_D) or equilibrium constant (K_a).[5][6]

  • Enthalpy (ΔH): Reflects the change in heat content of the system. A negative (exothermic) ΔH is often associated with the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces.[7]

  • Entropy (ΔS): Represents the change in the degree of disorder or randomness in the system. A positive (favorable) ΔS can arise from the release of ordered solvent molecules (like water) from the binding interface, a phenomenon known as the hydrophobic effect.[4][7]

For indoline-substituted aniline derivatives, the specific nature and position of substituents dramatically alter the electronic and steric landscape of the molecule, thereby modulating its thermodynamic signature. Understanding these structure-thermodynamic relationships is paramount for optimizing drug efficacy and developability.

Logical Relationship of Core Thermodynamic Parameters

The following diagram illustrates how enthalpy and entropy contribute to the overall Gibbs free energy, which dictates the spontaneity of a molecular interaction.

Thermodynamics delta_H Enthalpy Change (ΔH) Heat released/absorbed Bond formation/breakage delta_G Gibbs Free Energy (ΔG) Spontaneity & Affinity delta_H->delta_G -TΔS delta_S Entropy Change (ΔS) Change in disorder Solvent release, conformational changes delta_S->delta_G Spontaneous Spontaneous Process (e.g., Favorable Binding) delta_G->Spontaneous < 0 NonSpontaneous Non-Spontaneous Process delta_G->NonSpontaneous > 0

Caption: Interplay of Enthalpy (ΔH) and Entropy (ΔS) in determining Gibbs Free Energy (ΔG).

Experimental Determination of Thermodynamic Properties

Calorimetry is the gold standard for the direct measurement of heat changes associated with chemical and physical processes, providing unparalleled insight into the thermodynamics of molecular interactions.[7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is indispensable for characterizing the solid-state properties of drug candidates, which directly impact formulation, stability, and bioavailability.

Core Applications for Indoline-Aniline Derivatives:

  • Polymorphism & Phase Transitions: Many organic molecules, including these derivatives, can exist in multiple crystalline forms (polymorphs) with different stabilities and dissolution rates. DSC can identify and quantify these forms by detecting their unique melting points and enthalpies of fusion.[9][10]

  • Purity Assessment: Impurities in a sample typically depress and broaden its melting peak. DSC provides a highly sensitive method for purity determination.[11]

  • Thermal Stability: DSC can reveal the onset temperature of thermal decomposition, a critical parameter for determining handling and storage conditions.[9]

  • Drug-Excipient Compatibility: In formulation development, DSC is used to screen for potential interactions between the active pharmaceutical ingredient (API) and excipients.

Causality Behind Protocol Choices:

  • Inert Atmosphere (N₂): Using an inert gas purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are related to physical transitions, not chemical reactions.

  • Low Sample Mass (2-5 mg): This minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Controlled Heating Rate (e.g., 10 °C/min): The choice of heating rate is a balance. A slower rate provides better resolution of closely spaced thermal events, while a faster rate enhances sensitivity (larger peak height). A rate of 10 °C/min is a standard starting point for pharmaceutical compounds.

  • Hermetically Sealed Pans: For samples that may sublime or release volatiles, sealed pans prevent mass loss, which would otherwise invalidate enthalpy calculations.

  • Calibration: Regular calibration with certified standards (e.g., Indium) is crucial for ensuring the accuracy of both temperature and enthalpy measurements.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol. The onset of the indium melt should be 156.6 °C and its enthalpy of fusion should be 28.45 J/g.

  • Sample Preparation: Accurately weigh 2-5 mg of the indoline-substituted aniline derivative into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. Use a hermetically sealed pan if the sample is expected to be volatile. Place an empty, sealed pan on the reference sensor.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting point (T_m) is typically determined from the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak. The software performs this calculation, providing a value in J/g, which can be converted to kJ/mol using the molecular weight of the compound.

Isothermal Titration Calorimetry (ITC)

ITC is the only technique that can determine all binding parameters (binding affinity K_a, enthalpy ΔH, and stoichiometry 'n') in a single experiment.[12] It directly measures the heat released or absorbed when one molecule binds to another, making it a cornerstone of drug discovery for characterizing drug-target interactions.[13]

Causality Behind Protocol Choices:

  • Ligand in Syringe, Target in Cell: This is the most common setup. The concentration of the ligand (titrant) is typically set to be 10-15 times that of the target (titrand) to ensure that the target becomes fully saturated during the experiment, allowing for a complete binding isotherm to be measured.

  • Control Titration (Heat of Dilution): Injecting the ligand into the buffer alone is a critical control. The small heat changes from this process (heat of dilution) must be subtracted from the main experiment's data to isolate the true heat of binding.[6]

  • Stirring: Gentle, constant stirring ensures rapid mixing of the injectant with the cell contents, allowing the system to reach equilibrium quickly after each injection.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Target Prepare Target Protein in degassed buffer Prep_Ligand Prepare Ligand (Derivative) in identical buffer Load_Cell Load Target Protein into Sample Cell Prep_Target->Load_Cell Prep_Buffer Reserve identical buffer for dilution control Load_Syringe Load Ligand into Syringe Prep_Ligand->Load_Syringe Run_Main Run Titration: Inject Ligand into Target Run_Control Run Control: Inject Ligand into Buffer Integrate Integrate raw power peaks to get heat per injection (ΔH) Run_Main->Integrate Subtract Subtract heat of dilution from main experiment Run_Control->Subtract Fit_Model Fit integrated data to a binding model (e.g., one-site) Extract Extract Thermodynamic Parameters: K_D, ΔH, n, ΔS, ΔG

Sources

Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Document Type: Technical Safety Guide & Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Compound Architecture & Identity

Objective: To establish the precise chemical identity and structural connectivity of the target compound, distinguishing it from related indole/aniline isomers.

Chemical Identification
ParameterDetail
Product Name 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride
CAS Number 71971-47-6
Synonyms 1-(2-Aminophenyl)indoline hydrochloride; 2-(Indolin-1-yl)aniline HCl
Molecular Formula C₁₄H₁₅ClN₂ (C₁₄H₁₄N₂ · HCl)
Molecular Weight 246.74 g/mol
Structure Description A bi-aryl amine system consisting of an aniline ring substituted at the ortho (2-) position by the nitrogen atom (1-position) of a 2,3-dihydro-1H-indole (indoline) ring. The complex is stabilized as a hydrochloride salt.
Structural Connectivity & Logic

The steric bulk of the indoline group at the ortho position of the aniline creates a twisted conformation, potentially reducing planarity compared to fully aromatic analogs. This impacts solubility and metabolic accessibility.

DOT Diagram 1: Structural Connectivity & Functional Groups

ChemicalStructure cluster_0 Toxophore Identification Aniline Aniline Core (Primary Amine) Linkage C-N Bond (Ortho Position) Aniline->Linkage Salt HCl Salt (Ionic Interaction) Aniline->Salt Protonation Indoline Indoline Ring (Secondary Amine - Cyclic) Indoline->Linkage

Caption: Structural decomposition highlighting the primary toxophore (aniline) and the steric indoline substituent.

Hazard Identification (GHS Classification)

Objective: To synthesize a safety profile based on the "Read-Across" principle, utilizing data from the parent pharmacophores (Aniline and Indoline) where specific experimental data for CAS 71971-47-6 is absent.

Classification Logic (Read-Across)
  • Aniline Moiety: Known to cause methemoglobinemia, skin sensitization, and suspected carcinogenicity [1].

  • Indoline Moiety: Associated with skin/eye irritation and potential CNS effects [2].

  • Hydrochloride Salt: Increases water solubility, potentially enhancing bioavailability and acute toxicity upon ingestion.

GHS Label Elements

Signal Word: DANGER

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 3Toxic if swallowed.H301
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.H311
Acute Toxicity (Inhalation) Category 3Toxic if inhaled.H331
Skin Sensitization Category 1May cause an allergic skin reaction.H317
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.H341
Carcinogenicity Category 2Suspected of causing cancer.H351
STOT - Repeated Exp. Category 1Causes damage to organs (Blood/Spleen) through prolonged exposure.H372
Aquatic Toxicity Acute 1Very toxic to aquatic life.H400
Mechanistic Toxicity Pathway

The primary danger lies in the metabolic activation of the aniline ring.

DOT Diagram 2: Metabolic Activation & Toxicity Pathway

ToxicityPathway Compound 2-(indolin-1-yl)aniline HCl Metabolism Hepatic Metabolism (CYP450) Compound->Metabolism Ingestion/Absorption N_Hydroxyl N-Hydroxylamine Intermediate Metabolism->N_Hydroxyl N-Oxidation RBC Red Blood Cell Interaction N_Hydroxyl->RBC Circulation MetHb Methemoglobinemia (Fe2+ -> Fe3+) RBC->MetHb Oxidative Stress Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia O2 Transport Failure

Caption: The critical pathway leading to methemoglobinemia, the primary acute risk for aniline derivatives.

Handling Protocol & Exposure Controls

Objective: To provide a self-validating workflow that minimizes exposure risk during experimental procedures.

Engineering Controls
  • Primary: Process only within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Local exhaust ventilation (LEV) required if dust formation is likely during weighing.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelEquipment Specification
Respiratory HighNIOSH-approved N95 (minimum) or P100 respirator if outside hood.
Dermal HighDouble-gloving: Nitrile (inner) + Neoprene (outer) for extended handling.
Ocular StandardChemical safety goggles (ANSI Z87.1). Face shield if handling solutions >100mL.
Body StandardLab coat (buttoned), long pants, closed-toe chemically resistant shoes.
Safe Handling Workflow

DOT Diagram 3: Experimental Handling Workflow

HandlingWorkflow Start Start: Risk Assessment PPE Don PPE (Double Gloves) Start->PPE Weigh Weighing (Inside Fume Hood) PPE->Weigh Check Airflow Solubilize Solubilization (Avoid Aerosols) Weigh->Solubilize Slow Addition Waste Waste Disposal (Halogenated Organic) Solubilize->Waste Quench/Dispose

Caption: Step-by-step operational flow to ensure containment of the toxic solid.

Physical & Chemical Properties

Note: Experimental data for CAS 71971-47-6 is limited. Values below are derived from structural analogs (Aniline HCl and Indoline) or calculated predictions.

PropertyValue / ObservationSource/Note
Physical State Solid (Crystalline powder)Observed in analogs
Color Off-white to beige/brownDarkens upon oxidation
Melting Point > 190°C (Decomposes)Predicted (Salt form)
Solubility (Water) SolubleHCl salt confers hydrophilicity
Solubility (DMSO) SolubleStandard for organic salts
pH (1% Soln) Acidic (3.0 - 5.0)Hydrolysis of HCl salt
Stability Hygroscopic; Light SensitiveStore under inert gas

Emergency Response Measures

Objective: To define immediate actions for specific exposure scenarios, focusing on the nitrogenous poisoning aspect.

First Aid Protocols
  • General: Remove victim from exposure zone immediately. Do not perform mouth-to-mouth resuscitation if inhaled (risk of secondary contamination).

  • Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Aniline absorbs through skin; speed is critical.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.

Antidote Note (Medical Professionals Only)
  • Methemoglobinemia: If patient exhibits cyanosis (blue lips/nails) or MetHb levels >30%, Methylene Blue (1-2 mg/kg IV) is the standard antidote [3].

Firefighting
  • Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Stability & Reactivity

  • Reactivity: Non-reactive under normal ambient conditions.

  • Chemical Stability: Stable if stored dry and dark. May discolor (oxidize) upon exposure to light and air.

  • Incompatible Materials: Strong oxidizing agents (risk of exothermic reaction), Strong bases (liberates free base amine), Acid chlorides, Acid anhydrides.

Ecological & Disposal Considerations

  • Ecotoxicity: Classified as Aquatic Acute 1 . Do not allow product to reach ground water, water course, or sewage system. Aniline derivatives are toxic to daphnia and fish.

  • Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6115, Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information - Indoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • American Elements. 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Product Page.[1] Retrieved from [Link][2]

Sources

Methodological & Application

Reaction conditions for preparing 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the preparation of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride . This scaffold—a 1,2-disubstituted benzene ring linking an aniline and an indoline—is a critical pharmacophore in medicinal chemistry, frequently observed in IDO1 inhibitors, kinase inhibitors, and GPCR ligands.

The synthesis addresses two primary chemical challenges:

  • Steric Hindrance: Effecting the C-N bond formation at the ortho position of the nitrobenzene.

  • Redox Stability: Reducing the nitro group to an aniline without oxidizing the oxidation-sensitive indoline (dihydroindole) moiety back to an indole.

Synthetic Strategy & Pathway

The synthesis is designed as a two-step sequence followed by salt formation.[1] We utilize a Nucleophilic Aromatic Substitution (


) rather than Buchwald-Hartwig coupling to reduce cost and metal contamination, followed by a mild catalytic hydrogenation.
Reaction Scheme (DOT Visualization)

Synthesis_Pathway Reactant1 Indoline (2,3-Dihydro-1H-indole) Intermediate Intermediate 1: 1-(2-Nitrophenyl)indoline Reactant1->Intermediate Step 1: SNAr K2CO3, DMSO, 100°C Reactant2 1-Fluoro-2-nitrobenzene Reactant2->Intermediate ProductBase Free Base: 2-(Indolin-1-yl)aniline Intermediate->ProductBase Step 2: Reduction H2, Pd/C, MeOH FinalSalt Final Product: 2-(Indolin-1-yl)aniline HCl ProductBase->FinalSalt Step 3: Salting HCl/Dioxane

Figure 1: Synthetic workflow for the target molecule via SNAr and Hydrogenation.

Experimental Protocols

Step 1: N-Arylation via

Objective: Coupling of indoline with 1-fluoro-2-nitrobenzene. Rationale: Indoline is a nucleophilic secondary amine. The ortho-nitro group on the benzene ring activates the fluorine for displacement via the Meisenheimer complex mechanism.

  • Reagents:

    • Indoline (1.0 equiv)

    • 1-Fluoro-2-nitrobenzene (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous, granular)
      
    • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Conditions: 100°C, 12–16 hours, Inert Atmosphere (

    
    ).
    

Detailed Procedure:

  • Charge a round-bottom flask with Indoline (11.9 g, 100 mmol) and 1-Fluoro-2-nitrobenzene (15.5 g, 110 mmol).

  • Add anhydrous DMSO (100 mL). Note: DMSO accelerates SNAr rates significantly compared to DMF due to higher polarity.

  • Add

    
      (27.6 g, 200 mmol) in one portion.
    
  • Heat the mixture to 100°C under nitrogen with vigorous stirring.

  • Monitor: Check TLC (Hexane/EtOAc 4:1) or LC-MS after 12 hours. The limiting reagent (Indoline) should be consumed.

  • Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (500 mL) with stirring. The product, 1-(2-nitrophenyl)indoline , will precipitate as an orange/red solid.

  • Filter the solid, wash copiously with water to remove DMSO, and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–92%.

    • Appearance: Orange solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to primary amine without dehydrogenating the indoline ring. Rationale: Standard hydrogenation (


, Pd/C) is preferred over Fe/acid or SnCl2 to avoid harsh acidic conditions and heavy metal waste, provided reaction time is controlled to prevent indoline oxidation.
  • Reagents:

    • 1-(2-nitrophenyl)indoline (from Step 1)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen Gas (

      
      ) (Balloon pressure or 1 atm)
      

Detailed Procedure:

  • Dissolve 1-(2-nitrophenyl)indoline (10 g) in Methanol (150 mL) in a hydrogenation flask.

  • Add 10% Pd/C (1.0 g, 10 wt% of substrate). Safety: Add catalyst under argon flow to avoid ignition of solvent vapors.

  • Purge the system with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles.
  • Stir at Room Temperature (20–25°C) under a hydrogen balloon (1 atm).

  • Monitor: Reaction is typically fast (2–4 hours). Monitor closely by TLC. Stop immediately upon consumption of starting material to prevent dehydrogenation of the indoline ring to an indole.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base 2-(indolin-1-yl)aniline .

    • Note: The free base is sensitive to air oxidation (turning dark/purple). Proceed immediately to salt formation.

Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the amine as a hydrochloride salt.

Detailed Procedure:

  • Dissolve the crude free base (from Step 2) in a minimum amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise. A precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Add Diethyl Ether (

    
    ) to complete precipitation if necessary.
    
  • Filter the white/off-white solid and wash with cold ether.

  • Dry under high vacuum.

Critical Process Parameters & Data

ParameterSpecificationReason for Control
Stoichiometry (Step 1) Indoline (1.0) : F-Nitro (1.[2]1)Slight excess of electrophile ensures complete consumption of the nucleophile (Indoline), which is harder to separate from the product.
Temperature (Step 1)


leads to sluggish conversion;

increases impurity profile (tar formation).
Reduction Time (Step 2) 2–4 HoursExtended exposure to Pd/C can cause dehydrogenation of the indoline ring to an indole derivative [1].
Atmosphere Inert (

/Ar)
The free base indoline-aniline is electron-rich and prone to oxidative degradation in air.

Troubleshooting & Validation

Common Issues
  • Issue: Product contains Indole impurity (aromatized indoline).

    • Cause: Over-reduction/oxidation during Step 2.

    • Solution: Switch from Pd/C to Iron powder (Fe) / Ammonium Chloride (

      
      )  in EtOH/Water (reflux 2h). This method is strictly chemoselective for nitro reduction and will not touch the indoline ring [2].
      
  • Issue: Low yield in Step 1.

    • Cause: Wet solvent or weak base.

    • Solution: Ensure DMSO is anhydrous; use fresh

      
      .
      
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Look for the Indoline signature: Two triplets/multiplets at

      
       ~3.0 ppm (
      
      
      
      ) and
      
      
      ~3.9 ppm (
      
      
      ).
    • Look for the Aniline signature: Broad singlet at

      
       ~9-10 ppm (ammonium protons in salt form) or 
      
      
      
      ~4-5 ppm (free amine).
    • Absence of Nitro peaks (usually downfield shift in Step 1 intermediate).

References

  • Context: Provides analogous conditions for the indole variant, highlighting the reduction protocols and workup strategies applicable to the indoline scaffold.
  • National Institutes of Health (NIH). (2022). Synthesis of New 2,3-Dihydroindole Derivatives. PMC. Retrieved February 15, 2026, from [Link]

    • Context: Validates the stability of 2,3-dihydroindoles (indolines)
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.[3] Molbank.[3] Retrieved February 15, 2026, from [Link]

    • Context: Describes the handling and salt formation of indoline derivatives, confirming the use of HCl/Dioxane for stable hydrochloride salt isol

Sources

Application Note & Protocol: Preparation of Hydrochloride Salts of N-Aryl Indolines

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, purification, and characterization of hydrochloride (HCl) salts of N-aryl indolines. The protocols and insights contained herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

The Strategic Importance of Hydrochloride Salts in Pharmaceutical Development

The N-aryl indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the free base form of these molecules often presents challenges in drug development, including poor aqueous solubility, limited stability, and difficult handling properties (e.g., being oils or amorphous solids).[1] Conversion to a hydrochloride salt is a widely adopted and effective strategy to overcome these limitations.

The primary advantages of forming HCl salts include:

  • Enhanced Stability: The nitrogen atom of the indoline ring is basic. Upon protonation to form an ammonium salt, its lone pair of electrons is no longer available for oxidative degradation, significantly increasing the chemical stability and shelf-life of the active pharmaceutical ingredient (API).[1]

  • Improved Solubility and Bioavailability: Hydrochloride salts are typically crystalline solids with significantly higher aqueous solubility compared to their free base counterparts.[1][2] This improved solubility in gastrointestinal fluids often translates directly to enhanced bioavailability, ensuring more efficient absorption of the drug.[1]

  • Favorable Physicochemical Properties: Salt formation promotes crystallinity.[1] Crystalline solids are easier to purify, handle, and formulate into solid dosage forms like tablets and capsules, which is a major advantage for manufacturing.[1][2]

While highly advantageous, the choice of a salt form must be carefully considered. Factors such as hygroscopicity (the tendency to absorb moisture) and potential polymorphic variations can influence the final drug product's performance.[3][4] For instance, ranitidine hydrochloride is known to be hygroscopic, a challenge that was overcome with appropriate packaging.[4]

Fundamental Chemistry of Salt Formation

The preparation of an N-aryl indoline hydrochloride salt is a straightforward acid-base reaction. The indoline nitrogen atom possesses a lone pair of electrons, rendering it a Lewis base. When reacted with a strong acid like hydrochloric acid, the nitrogen is protonated, forming a positively charged ammonium cation, with the chloride ion serving as the counter-ion.

This transformation from a neutral, often lipophilic molecule to an ionic salt is the key to altering its physicochemical properties.

Caption: Acid-base reaction for N-aryl indoline HCl salt formation.

Prerequisite: Synthesis of the N-Aryl Indoline Free Base

Before salt formation, the N-aryl indoline precursor must be synthesized. Modern synthetic chemistry offers several robust methods for forging the C(aryl)-N bond. The most common and versatile approaches are transition-metal-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for coupling aryl halides or triflates with indolines. The use of bulky, electron-rich phosphine ligands is crucial for achieving high yields.[5]

  • Copper-Catalyzed Ullmann Condensation: A classical and cost-effective alternative to palladium catalysis, the Ullmann reaction couples aryl halides with indolines, often requiring higher temperatures. Modern protocols have been developed that use ligands like diamines to facilitate the reaction under milder conditions.[6][7]

The choice of method depends on the specific substrates, functional group tolerance, and desired scale of the reaction. Following synthesis, the crude N-aryl indoline must be purified (e.g., via column chromatography) to remove catalysts and byproducts before proceeding to salt formation.

Detailed Experimental Protocols

The following protocols describe two common and reliable methods for the preparation of N-aryl indoline hydrochloride salts. The choice between them often depends on the scale of the reaction and the available equipment.

Workflow Overview

G start N-Aryl Indoline (Purified Free Base) dissolve Dissolve in Anhydrous Solvent start->dissolve add_hcl Introduce HCl Source (Gas or Solution) dissolve->add_hcl precipitate Induce Precipitation/ Crystallization add_hcl->precipitate isolate Isolate Solid (Vacuum Filtration) precipitate->isolate wash Wash with Cold, Anhydrous Solvent isolate->wash dry Dry Under Vacuum wash->dry

Caption: General experimental workflow for hydrochloride salt preparation.

Protocol 1: Salt Formation Using Gaseous Hydrogen Chloride

This method is ideal for larger-scale preparations and for obtaining highly pure, anhydrous crystalline material, as it avoids the introduction of water.[8]

Materials & Reagents

Reagent/Material Specification Purpose
N-Aryl Indoline Purified, free base Starting Material
Anhydrous Solvent e.g., Methanol, Ethanol, Diethyl Ether, Ethyl Acetate Reaction Medium
Hydrogen Chloride (HCl) Anhydrous gas Acid Source
Anti-bumping granules N/A Smooth boiling
Three-neck round-bottom flask Sized appropriately Reaction Vessel
Gas dispersion tube N/A Introduce HCl gas
Magnetic stirrer & stir bar N/A Agitation
Ice bath N/A Temperature control

| Vacuum filtration apparatus | Buchner funnel, filter flask | Product Isolation |

Procedure:

  • Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter with a dispersion tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add the purified N-aryl indoline (1.0 eq).

  • Dissolution: Add a minimal amount of the chosen anhydrous solvent (e.g., methanol or diethyl ether) to fully dissolve the N-aryl indoline with stirring. A typical concentration is 0.2-0.5 M.

    • Application Scientist's Note: The choice of solvent is critical. Alcohols like methanol can facilitate the reaction but may form solvates.[8] Ethers like diethyl ether or MTBE are excellent for precipitating the salt as they are poor solvents for the ionic product. Using a strictly anhydrous solvent is paramount to prevent the formation of hydrates and to promote good crystal growth.

  • HCl Addition: Cool the solution in an ice bath to 0-5 °C. Slowly bubble anhydrous HCl gas through the stirred solution.

    • Application Scientist's Note: The reaction is exothermic. Slow, subsurface addition with efficient cooling prevents localized overheating and promotes the formation of a fine, crystalline precipitate rather than an amorphous solid or oil.

  • Precipitation: The hydrochloride salt will typically begin to precipitate as a white or off-white solid. Continue bubbling HCl until precipitation appears complete. A slight excess of HCl ensures full conversion. The pH of the solution should be acidic (test with moist pH paper at the gas outlet).

  • Digestion: After stopping the HCl flow, allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period allows for complete crystallization and can improve the particle size, making filtration easier.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction) to remove any unreacted starting material or excess HCl.

    • Application Scientist's Note: Washing with cold solvent minimizes product loss, as the salt will have some solubility, which increases with temperature.

  • Drying: Dry the purified salt under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvent. The product is stable for long-term storage.

Protocol 2: Salt Formation Using a Standardized HCl Solution

This is a more convenient method for smaller, lab-scale preparations, as it avoids the handling of gaseous HCl. Commercially available solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol are used.

Materials & Reagents

Reagent/Material Specification Purpose
N-Aryl Indoline Purified, free base Starting Material
Anhydrous Solvent e.g., Diethyl Ether, Ethyl Acetate, Dichloromethane Reaction Medium
HCl Solution e.g., 2.0 M HCl in Diethyl Ether Acid Source
Round-bottom flask Sized appropriately Reaction Vessel
Magnetic stirrer & stir bar N/A Agitation
Dropping funnel N/A Controlled Addition
Ice bath N/A Temperature control

| Vacuum filtration apparatus | Buchner funnel, filter flask | Product Isolation |

Procedure:

  • Dissolution: Dissolve the N-aryl indoline (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acid Addition: With vigorous stirring, add a standardized solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise from a dropping funnel. Typically, 1.05 to 1.1 equivalents of HCl are added.

    • Application Scientist's Note: As the HCl solution is added, the salt will precipitate. A slow, controlled addition is key to obtaining a crystalline, easily filterable solid. Adding the acid too quickly can cause the product to "oil out" as a viscous liquid.

  • Digestion & Isolation: Once the addition is complete, follow steps 5-8 from Protocol 1 (stirring, filtration, washing, and drying) to isolate and purify the final product.

Characterization of the Hydrochloride Salt

After isolation and drying, it is essential to confirm the identity and purity of the N-aryl indoline hydrochloride salt.

  • Melting Point (m.p.): A sharp melting point is a good indicator of purity for a crystalline solid. The salt's melting point will be significantly different from that of the free base.

  • NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the protons adjacent to the newly formed ammonium center will typically shift downfield compared to the free base due to the electron-withdrawing effect of the positive charge.[9]

  • Infrared (IR) Spectroscopy: The formation of the ammonium salt can be observed by the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretch.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the salt's molecular formula to confirm its identity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Product "oils out" instead of precipitating 1. Reaction temperature is too high. 2. Solvent is too polar (product salt is soluble). 3. Rate of acid addition is too fast.1. Ensure efficient cooling (0-5 °C). 2. Switch to a less polar solvent (e.g., from ethanol to ethyl acetate or diethyl ether). 3. Add the HCl source much more slowly with vigorous stirring. If an oil forms, try scratching the flask or adding a seed crystal to induce crystallization.
Low Yield 1. Product is partially soluble in the reaction/wash solvent. 2. Incomplete reaction.1. Use a minimal amount of solvent. Ensure the wash solvent is ice-cold. 2. Ensure a slight excess (1.05-1.1 eq) of HCl is used. Confirm with pH paper.
Product is hygroscopic or gummy 1. Presence of water in solvents or reagents. 2. The inherent nature of the specific salt.1. Use strictly anhydrous solvents and reagents. Dry glassware thoroughly. 2. Handle the material quickly in a low-humidity environment or a glove box. Dry thoroughly under high vacuum.
Polymorphism is observed 1. Different crystallization conditions (solvent, temperature, cooling rate).1. Standardize the crystallization procedure to consistently obtain the desired polymorph. Characterize batches using techniques like XRPD or DSC. Some polymorphs can be converted to others through stress or temperature changes.[8]

References

  • Vertex AI Search. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?
  • Verma, R. K., & Garg, S. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Vippagunta, S. R., et al. (2008). Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt. Journal of Pharmaceutical Sciences, 97(9), 3721–3726.
  • Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • Babu, S., & Kumar, S. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Prešeren, A., & Kočevar, M. (n.d.).
  • Aksenov, N. A., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(8), 2402.
  • Google Patents. (n.d.).
  • Old, D. W., et al. (2002, September 6). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
  • Hill, M. D., et al. (2023, May 26).
  • Sciencemadness Discussion Board. (2012, March 7).
  • MDPI. (2025, April 2).
  • ResearchGate. (2025, August 7).
  • European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them.
  • ACS Publications. (2022, October 21). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters.
  • ResearchGate. (2025, August 8).
  • ResearchGate. (2025, August 9). Recent Advances in the Synthesis of Nitrogen Heterocycles Using Arenediazonium Salts as Nitrogen Sources.
  • The Journal of Organic Chemistry. (2021, November 11).
  • BenchChem. (n.d.).
  • University of Exeter. (2023, May 26).
  • ResearchGate. (2025, October 10).
  • MSU Chemistry. (n.d.). Heterocyclic Compounds.
  • Wiley Online Library. (n.d.).
  • University of Leicester. (n.d.). Synthesis and Properties of Bridged Nitrogen Heterocycles.
  • Organic Chemistry Portal. (n.d.).

Sources

Application Note: Scalable Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (also referred to as 1-(2-aminophenyl)indoline hydrochloride). This diarylamine motif is a critical intermediate in the synthesis of various pharmaceutical agents, including third-generation EGFR inhibitors and specific heterocyclic dyes.

The method utilizes a cost-effective Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . Unlike palladium-catalyzed Buchwald-Hartwig aminations, which require expensive ligands and rigorous oxygen exclusion, this SNAr approach leverages the electronic activation of 1-fluoro-2-nitrobenzene to achieve high yields (>85% overall) with excellent atom economy.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C–N bond between the indoline nitrogen and the electron-deficient aromatic ring of the nitrobenzene derivative.

Strategic Logic:
  • Bond Construction (SNAr): The secondary amine of indoline is a strong nucleophile. 1-Fluoro-2-nitrobenzene is chosen over the chloro- or bromo- analogs because the high electronegativity of fluorine increases the electrophilicity of the ipso-carbon via the inductive effect, accelerating the rate-determining step in SNAr reactions [1].

  • Functional Group Transformation: The nitro group serves two purposes: it activates the ring for the initial coupling and acts as a masked amine precursor.

  • Salt Formation: The final free base is an oil or low-melting solid prone to oxidation. Conversion to the hydrochloride salt ensures long-term stability and facilitates handling as a free-flowing solid.

Reaction Scheme Visualization

ReactionScheme Indoline Indoline (Nucleophile) Step1 Step 1: SnAr K2CO3, DMSO 80°C Indoline->Step1 FluoroNitro 1-Fluoro-2-nitrobenzene (Electrophile) FluoroNitro->Step1 Intermediate 1-(2-Nitrophenyl)indoline (Stable Intermediate) Step2 Step 2: Hydrogenation H2, Pd/C MeOH Intermediate->Step2 ProductBase 2-(Indolin-1-yl)aniline (Free Base) Step3 Step 3: Salt Formation HCl/Dioxane ProductBase->Step3 ProductSalt Target HCl Salt (Crystalline Solid) Step1->Intermediate -HF Step2->ProductBase -2H2O Step3->ProductSalt

Figure 1: Synthetic pathway for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride highlighting the three distinct unit operations.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)indoline (SNAr Coupling)

Rationale: DMSO is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate. Potassium carbonate (K2CO3) acts as the HF scavenger.

Reagents:

  • Indoline (1.0 equiv)

  • 1-Fluoro-2-nitrobenzene (1.05 equiv)

  • Potassium Carbonate (1.5 equiv, anhydrous, granular)

  • DMSO (5 volumes relative to Indoline mass)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet with DMSO and Indoline.

  • Base Addition: Add K2CO3 in a single portion. Agitate to create a suspension.

  • Reagent Addition: Add 1-Fluoro-2-nitrobenzene dropwise via an addition funnel over 30 minutes.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature < 40°C during addition to prevent thermal runaway or regio-isomer byproducts.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2). Indoline (Rf ~0.5) should be consumed; Product (Rf ~0.3, orange/red spot) appears.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mass into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as an orange/red solid.

    • Stir for 1 hour to ensure crystal growth and removal of DMSO.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 2 volumes) to remove residual DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Yield Target: 90–95%.

Step 2: Catalytic Hydrogenation to 2-(Indolin-1-yl)aniline

Rationale: Palladium on Carbon (Pd/C) is the industry standard for clean nitro reduction. Methanol is used to ensure solubility of both the nitro-intermediate and the amine product.

Reagents:

  • 1-(2-Nitrophenyl)indoline (from Step 1)

  • 10% Pd/C (5 wt% loading, 50% water wet)

  • Methanol (10 volumes)

  • Hydrogen Gas (Balloon or 1-3 bar)

Protocol:

  • Safety Check: Purge the reactor with Nitrogen to remove Oxygen. Pd/C is pyrophoric; keep it wet.

  • Loading: Charge the reactor with the nitro-intermediate and Methanol. Add the Pd/C catalyst as a slurry in minimal water/methanol.

  • Hydrogenation: Evacuate and backfill with Hydrogen (x3). Stir vigorously under H2 atmosphere (balloon pressure is sufficient for <10g scale; use 3 bar for >100g scale).

    • Exotherm Alert: The reduction is highly exothermic. Monitor temperature closely upon H2 introduction.

  • Completion: Reaction is typically complete in 2–4 hours. The solution changes from orange/red to pale yellow/colorless.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

    • Note: Do not let the catalyst cake dry out completely on the filter (fire hazard).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude free base as a viscous oil or low-melting solid.

Step 3: Hydrochloride Salt Formation

Rationale: The free base is prone to oxidation (darkening) upon storage. The HCl salt is stable and crystalline.

Protocol:

  • Dissolution: Dissolve the crude free base in Ethyl Acetate (5 volumes).

    • Optional: If the solution is dark, treat with activated charcoal for 30 mins and filter.

  • Acidification: Cool to 0–5°C. Dropwise add 4M HCl in Dioxane (1.1 equiv) or concentrated aqueous HCl (though anhydrous conditions yield better crystals).

  • Crystallization: A white to off-white precipitate will form immediately. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid. Wash with cold Ethyl Acetate followed by Diethyl Ether or MTBE.

  • Drying: Dry under vacuum at 40°C.

    • Final Appearance: White to off-white crystalline solid.

Scale-Up Workflow & Process Control

When moving from gram-scale to kilogram-scale, heat transfer and impurity rejection become critical.

ScaleUpFlow cluster_0 Reactor 1: SnAr Coupling cluster_1 Reactor 2: Hydrogenation cluster_2 Reactor 3: Crystallization R1_Charge Charge Indoline & DMSO Add K2CO3 R1_Add Controlled Addition: F-Nitrobenzene (T < 40°C) R1_Charge->R1_Add R1_Heat Heat to 80°C (4-6 hrs) R1_Add->R1_Heat R1_Quench Water Quench & Filtration R1_Heat->R1_Quench R2_Load Load Nitro-Int & Pd/C Inert with N2 R1_Quench->R2_Load Solid Transfer R2_React Hydrogenation (Exotherm Control) R2_Load->R2_React R2_Filter Celite Filtration (Remove Pd) R2_React->R2_Filter R3_Salt Add HCl/Dioxane in EtOAc R2_Filter->R3_Salt Filtrate Transfer R3_Isolate Centrifuge/Filter & Dry R3_Salt->R3_Isolate

Figure 2: Process flow diagram for the kilogram-scale production campaign.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Safety
Step 1 Temp 75–85°C<75°C: Slow reaction. >90°C: Impurity formation.
Quench Rate SlowRapid water addition can trap DMSO in the crystal lattice.
H2 Pressure 1–3 barHigher pressure accelerates reaction but increases exotherm risk.
Salt Stoichiometry 1.05–1.1 eqExcess HCl can cause degradation or hygroscopicity issues.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.5–10.0 (br s, 2H, NH2/NH+),
      
    • 
       7.1–7.3 (m, aromatic protons),
      
    • 
       3.8 (t, 2H, Indoline C2-H),
      
    • 
       3.1 (t, 2H, Indoline C3-H).
      
    • Key Feature: Disappearance of the distinct nitro-aromatic protons shifted downfield in the intermediate.

  • Mass Spectrometry (ESI):

    • [M+H]+ calc.[2] for C14H15N2: 211.12.

  • Appearance: White to pale grey crystalline solid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or loss during quench.Ensure Temp >75°C. Check filtrate for product (if DMSO content is too high, product remains solubilized).
Dark Product (Step 2) Oxidation of aniline.[3]Perform hydrogenation and workup under strict N2 atmosphere. Use charcoal decolorization.
Sticky Solid (Step 3) Hygroscopic salt or residual solvent.Use anhydrous HCl in Dioxane/Ether. Avoid aqueous HCl. Dry under high vacuum.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 1-fluoro-2-nitrobenzene with amines. Chemical Reviews, 49(2), 273-412.

  • SNAr of Indolines: Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[4] Molecules, 24(6), 1159.

  • Catalytic Hydrogenation: Blaser, H. U., et al. (2003). Heterogeneous Hydrogenation: A Valuable Tool for the Preparation of Fine Chemicals. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

  • General Indoline Synthesis: Yang, W., et al. (2016). Recent advances in the synthesis of indolines. Organic & Biomolecular Chemistry, 14, 10978-10998.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Common Name:


-(2-Aminophenyl)indoline HCl
Structure Context:  A diarylamine scaffold featuring an electron-rich indoline fused to an aniline.
Critical Sensitivity: 
  • Oxidation: The indoline moiety is highly susceptible to dehydrogenation, forming the corresponding indole (aromatization), which is a difficult-to-remove impurity.

  • Air/Light Sensitivity: The free aniline group is prone to photo-oxidation, leading to "pinking" or browning of the solid.

This guide addresses the specific challenges of purifying this salt form, focusing on preventing aromatization and removing transition metal catalysts (Pd/Cu) often used in its synthesis (Buchwald-Hartwig or Ullmann coupling).

Diagnostic Triage (Troubleshooting Q&A)

Category A: Visual & Physical Anomalies

Q1: My final product is turning pink/reddish-brown upon exposure to air. Is it degraded?

  • Diagnosis: This indicates oxidative degradation. The "pinking" is characteristic of aniline oxidation (formation of quinoid imines) or the dehydrogenation of the indoline ring to an indole species.

  • Solution:

    • Immediate Action: Recrystallize immediately using degassed solvents under an inert atmosphere (Argon/Nitrogen).

    • Prevention: Store the hydrochloride salt, not the free base. The protonated amine (HCl salt) is significantly more resistant to oxidation. Ensure the salt formation step is complete.

Q2: The product is oiling out during recrystallization instead of precipitating. How do I fix this?

  • Diagnosis: "Oiling out" occurs when the boiling point of the solvent mixture is higher than the melting point of the solvated salt, or if residual non-polar impurities (like unreacted indoline) are acting as plasticizers.

  • Solution:

    • Solvent Adjustment: You are likely using too much alcohol. Increase the ratio of the anti-solvent (Diethyl ether or MTBE).

    • The "Scratch" Technique: Cool the oil to -20°C. If it solidifies, scratch the flask wall with a glass rod to induce nucleation.

    • Trituration: Decant the supernatant and triturate the oil with anhydrous diethyl ether to extract non-polar impurities, forcing the salt to crystallize.

Category B: Chemical Purity & Analysis[1][2]

Q3: I see a persistent impurity at M-2 (Mass - 2 units) in LC-MS. What is it?

  • Diagnosis: This is the Indole derivative (2-(1H-indol-1-yl)aniline).

  • Cause: Dehydrogenation of the indoline ring. This is thermodynamically favorable and catalyzed by residual Palladium or Copper from the coupling step.

  • Removal: Standard recrystallization often fails because the indole and indoline have similar solubilities.

    • Protocol: You must perform a scavenger resin treatment (e.g., SiliaMetS® Thiol) on the free base solution before salt formation to remove the metal catalyst causing the dehydrogenation.

Q4: Can I use Acetone for recrystallization?

  • CRITICAL WARNING: NO.

  • Reason: You have a primary aniline (

    
    ). Acetone will react with the aniline to form a Schiff base (imine)  impurity.
    
  • Correct Solvents: Use Isopropanol (IPA), Ethanol, or Methanol combined with Diethyl Ether or MTBE.

The "Golden Standard" Purification Protocol

This protocol assumes a crude mixture from a metal-catalyzed coupling reaction.

Phase 1: Metal Scavenging & Free Base Isolation

Objective: Remove Pd/Cu catalysts to prevent post-purification oxidation.

  • Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Wash with 5% NaHCO₃ (aq) to remove inorganic acids.

  • Metal Removal: Add activated charcoal (10 wt%) or a specific scavenger resin (e.g., QuadraPure™ TU) to the organic layer. Stir at 40°C for 1 hour.

  • Filter through a pad of Celite® to remove the scavenger.

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the crude free base.

Phase 2: Salt Formation (The Stabilization Step)

Objective: Convert the air-sensitive amine to the stable HCl salt.

  • Dissolve the free base in a minimum amount of anhydrous Dioxane or Ethanol (degassed).

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Avoid aqueous HCl if possible to prevent sticky hydrate formation.

  • A precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Add Diethyl Ether (Et₂O) as an anti-solvent to drive precipitation completion.

Phase 3: Recrystallization

Objective: Final polish to >98% purity.

  • Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent).

  • Dissolve the crude salt in boiling Ethanol (minimum volume).

  • Once dissolved, remove from heat.

  • Add Diethyl Ether dropwise until a faint turbidity persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter crystals under Argon/Nitrogen blanket. Wash with cold Ether.[1]

Workflow Visualization

The following diagram illustrates the logical flow for purifying the target molecule, highlighting critical decision points for impurity management.

PurificationProtocol Start Crude Reaction Mixture (Containing Pd/Cu catalyst) Workup Workup: EtOAc / NaHCO3 Wash Start->Workup Scavenge Metal Scavenging (Charcoal or Resin) Workup->Scavenge Filtration Celite Filtration Scavenge->Filtration Removes Catalyst Impurity_Indole Impurity: Indole Analog (Removed via Metal Scavenging) Scavenge->Impurity_Indole Prevents formation of SaltForm Salt Formation (HCl in Dioxane, 0°C) Filtration->SaltForm Free Base Solution Precipitation Precipitation (Add Et2O Anti-solvent) SaltForm->Precipitation Impurity_Oxidation Impurity: Oxidized Aniline (Prevented by Salt Formation) SaltForm->Impurity_Oxidation Stabilizes against Recryst Recrystallization (EtOH / Et2O) Precipitation->Recryst Final Pure Product (White/Off-white Solid) Recryst->Final

Caption: Step-by-step purification workflow emphasizing metal removal to prevent indoline-to-indole oxidation.

Quantitative Data: Solubility & Stability Profile

ParameterFree Base (Amine)Hydrochloride Salt (Target)Notes
Appearance Yellow/Brown Oil or SolidWhite/Off-white Crystalline Solid"Pink" indicates oxidation.
Solubility (Water) InsolubleSoluble (Moderate)Salt may hydrolyze in basic water.
Solubility (EtOH) SolubleSoluble (Hot), Sparingly (Cold)Basis for recrystallization.[1]
Solubility (Ether) SolubleInsolubleEther is the ideal anti-solvent.
Oxidation Stability Poor (Days at RT)Good (Months at 4°C)Store under Argon.
Hygroscopicity LowModerate to HighKeep desiccated.

References & Authority

  • PubChem. 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. (Discusses Cu-catalyzed N-arylation and purification challenges). [Link]

  • Organic Syntheses. Indium-Catalyzed Cycloisomerization. (General protocols for handling air-sensitive indole/indoline derivatives). [Link]

Sources

Optimizing recrystallization solvents for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center resource for researchers working with 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride . This specific intermediate—a sterically crowded, electron-rich N-aryl indoline—presents unique purification challenges, particularly regarding oxidation and "oiling out."

Subject: Optimizing Recrystallization Solvents for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Solvent Matrix

For this lipophilic hydrochloride salt, standard aqueous recrystallization methods often fail due to "oiling out" (liquid-liquid phase separation) or hydrolysis. The molecule consists of a polar ionic head (anilinium HCl) and a greasy, aromatic tail (indoline-phenyl scaffold).

Recommendation: Move away from water/alcohol mixtures. Utilize anhydrous alcohol/ester or alcohol/hydrocarbon systems.

Solvent System Ratio (v/v) Suitability Notes
Ethanol / Ethyl Acetate 1:3 to 1:5 Primary Choice Balances polarity well. EtOAc acts as a gentle anti-solvent that promotes crystal growth over oiling.
Isopropanol (IPA) / Heptane 1:2 Secondary Choice Good for highly lipophilic batches. Requires slow cooling to prevent amorphous precipitation.
Methanol / MTBE 1:4 High Purity Methanol has high solubility power; MTBE (Methyl tert-butyl ether) is a superb anti-solvent for amine salts.
Water / Ethanol N/A Avoid High risk of oiling out and oxidation (pinking) due to dissolved oxygen in water.
Diagnostic Workflow: Solvent Selection Logic

Before committing your entire batch, perform this solubility test on 100 mg of crude material.

SolventSelection Start Start: 100mg Crude Salt Test1 Test 1: Dissolve in Hot Ethanol (5 vol) Start->Test1 Check1 Fully Soluble? Test1->Check1 Action1 Add Methanol dropwise until dissolved Check1->Action1 No Cool1 Cool to Room Temp Check1->Cool1 Yes Action1->Cool1 Check2 Crystals Formed? Cool1->Check2 ResultGood System A: Pure Ethanol (High Recovery) Check2->ResultGood Yes (Heavy) AddAnti Add Anti-Solvent (Ethyl Acetate) warm Check2->AddAnti No / Low Yield Cool2 Cool Slowly + Seed AddAnti->Cool2 ResultBest System B: EtOH / EtOAc (Optimal Purity) Cool2->ResultBest

Caption: Figure 1. Decision tree for selecting the optimal solvent system based on initial solubility observations.

Standard Operating Procedure (SOP)

Objective: Purify crude 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride to >98% HPLC purity without oxidative degradation.

Materials:

  • Crude Salt

  • Solvent A: Absolute Ethanol (degassed)

  • Solvent B: Ethyl Acetate (degassed)[1]

  • Antioxidant (Optional): Ascorbic acid (trace) or Sodium Metabisulfite (if using aqueous systems).

Protocol:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge the flask with Nitrogen or Argon (Critical to prevent the aniline from turning violet/brown).

    • Add Ethanol (5 mL per gram of solid) .

    • Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 0.5 mL increments until fully dissolved. Do not exceed 10 volumes.

  • Filtration (Hot):

    • If insoluble black specks remain (likely inorganic salts or polymerized tar), filter the hot solution through a pre-warmed glass frit or Celite pad under inert atmosphere.

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Slowly add Ethyl Acetate dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.

  • Controlled Cooling:

    • Remove from heat.[2][3] Allow the flask to cool to room temperature on a cork ring (insulation prevents thermal shock).

    • Crucial Step: If the solution turns milky immediately, it is oiling out. Re-heat and add more Ethanol.[3]

    • Once at room temperature, place in an ice bath (0°C) for 1 hour.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash the cake with cold Ethyl Acetate (not Ethanol, as it will dissolve your product).

    • Dry under high vacuum at 40°C.

Troubleshooting & FAQs
Issue 1: "The product is oiling out (forming a sticky goo at the bottom) instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The temperature dropped too fast, or the solvent became too non-polar while the mixture was still hot. Resolution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of Solvent A (Ethanol) to increase polarity.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[3]

  • Cool slower: Wrap the flask in aluminum foil or a towel to slow the heat loss.

Issue 2: "The crystals are turning pink or purple during filtration."

Diagnosis: Oxidation of the electron-rich aniline/indoline nitrogen. This class of molecules mimics phenylhydrazine behavior and is air-sensitive. Resolution:

  • Ensure all solvents are degassed (sparged with Nitrogen for 15 mins).

  • Perform the filtration under a blanket of Nitrogen or Argon.

  • Wash the crystals with a solvent containing a trace of BHT (butylated hydroxytoluene) if the problem persists.

Issue 3: "I have low recovery (<50%)."

Diagnosis: The compound is too soluble in the alcohol, or you didn't use enough anti-solvent. Resolution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Add more Ethyl Acetate (Anti-solvent) and cool again to obtain a "second crop."

  • Note: Second crops are usually less pure; check by HPLC/TLC.

Mechanistic Insight: Why this works

The molecule contains two distinct domains:

  • The Hydrophilic Salt Head: The protonated aniline nitrogen (

    
    ) drives solubility in Ethanol.
    
  • The Lipophilic Core: The fused indoline and phenyl rings drive solubility in Ethyl Acetate and repel Water.

By using Ethanol/Ethyl Acetate , you create a gradient. As the temperature drops, the Ethyl Acetate forces the lipophilic core to stack (pi-pi stacking), while the Ethanol keeps the ionic head solvated just enough to allow organized crystal lattice formation rather than amorphous crashing (oiling).

Mechanism Step1 Hot Solution: Solvated Ions Step2 Cooling + Anti-Solvent: Supersaturation Step1->Step2 Temp Drop Step3 Nucleation: Pi-Pi Stacking Step2->Step3 EtOAc Effect Step4 Growth: Ionic Lattice Locking Step3->Step4 Slow Kinetics

Caption: Figure 2. Crystallization mechanism for amphiphilic salt structures.

References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • BenchChem Technical Support. (2025). Recrystallization of Substituted Anilines. BenchChem Knowledge Base. Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Principles of Salt Selection and Polymorphism).
  • UrFU Research Repository. (2024). Synthesis of Aminophenyl-Substituted Heterocycles. Link

  • Reddit ChemPros Community. (2023). Go-to recrystallization solvent mixtures for greasy amine salts. Link

Sources

Technical Support Center: Overcoming Hygroscopicity Issues with 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the challenges associated with the hygroscopic nature of this compound. By understanding and addressing these issues, you can ensure the integrity, accuracy, and reproducibility of your experiments.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs). For a hydrochloride salt like 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl, this can lead to issues such as clumping, altered dissolution rates, and even chemical degradation, ultimately affecting experimental outcomes and product stability.[1][2] This guide provides a comprehensive framework for mitigating these risks.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the handling and use of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl.

Issue 1: Inconsistent Weighing Results and Clumping of the Solid

  • Question: I'm observing significant fluctuations in the weight of my 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl sample, and the powder is starting to clump. What's happening and how can I get an accurate weight?

  • Answer: This is a classic sign of moisture uptake. The observed weight gain is due to the absorption of atmospheric water by the hygroscopic powder. This can lead to inaccurate measurements and poor handling characteristics.[3]

    • Immediate Corrective Actions:

      • Minimize Exposure Time: Work quickly when weighing the compound. Have all necessary equipment and containers ready before opening the primary container.

      • Use a Suitable Weighing Vessel: Instead of weighing paper, use a sealable glass vial or a weighing boat with a lid. Weigh the compound directly into the vessel you will use for the next step of your experiment if possible.[4]

      • Controlled Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[5] If a glove box is not available, a desiccator cabinet can provide a more controlled environment than an open bench.

      • Re-weighing by Difference: For highly sensitive applications, you can weigh the sealed container with the compound, dispense the required amount quickly, and then re-weigh the sealed container. The difference will give you the accurate weight of the dispensed solid.[6]

Issue 2: Variability in Experimental Results and Decreased Potency

  • Question: My experimental results are inconsistent across different batches, and I suspect the potency of my compound is lower than expected. Could this be related to its hygroscopicity?

  • Answer: Absolutely. Absorbed water adds to the total mass of the compound without contributing to the number of active molecules. This effectively lowers the potency of the material you are weighing.[7] If the water content is not accounted for, you will be using less of the active compound than intended, leading to variability in your results.[7]

    • Solution Workflow:

      • Determine Water Content: The most accurate way to address this is to determine the water content of your specific batch of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl. The gold standard for this is Karl Fischer titration , which is specific for water.[8][9] Alternatively, Thermogravimetric Analysis (TGA) can be used to determine the loss on drying, which includes water and any other volatile components.

      • Calculate Potency Correction Factor: Once you have the water content (as a percentage), you can calculate a correction factor to adjust the amount you weigh for your experiments.[7][10][11][12]

        Formula for Potency Adjustment:

        Adjusted Weight = Target Weight / (1 - (Water Content % / 100))

        For example, if your target weight is 100 mg and the water content is determined to be 2.5%, the adjusted weight you should measure is:

        100 mg / (1 - (2.5 / 100)) = 100 mg / 0.975 = 102.56 mg

ParameterValue
Target Weight100 mg
Water Content2.5%
Adjusted Weight to Dispense 102.56 mg

Issue 3: Degradation of the Compound Over Time

  • Question: I've noticed a change in the physical appearance (e.g., color change, stickiness) of my stored 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl. Is the compound degrading?

    • Preventative Measures:

      • Proper Storage: Store the compound in a tightly sealed container, preferably made of amber glass to protect from light.

      • Use of Desiccants: Place the sealed container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[16] Ensure the desiccant is active (e.g., blue or orange indicating silica gel is dry).

      • Inert Atmosphere: For long-term storage of highly sensitive materials, consider flushing the container with an inert gas like nitrogen or argon before sealing.

      • Aliquotting: If you need to access the compound frequently, consider aliquoting the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric moisture each time it is used.

Frequently Asked Questions (FAQs)

  • Q1: How can I assess the hygroscopicity of a new batch of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl?

    • A1: The most comprehensive method is Dynamic Vapor Sorption (DVS) analysis.[17][18][19][20][21] This technique measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting moisture sorption isotherm provides a detailed profile of the compound's hygroscopic behavior.

  • Q2: What is a moisture sorption isotherm and what does it tell me?

    • A2: A moisture sorption isotherm is a graph that shows the equilibrium moisture content of a material as a function of the surrounding relative humidity at a constant temperature.[21][22][23] It can reveal:

      • Whether the compound is non-hygroscopic, moderately hygroscopic, or very hygroscopic.

      • The critical humidity level at which significant water uptake begins.

      • Whether moisture uptake is reversible.

      • The potential for phase transitions (e.g., from amorphous to crystalline) induced by moisture.

  • Q3: Are there any specific solvents I should avoid when preparing solutions of this compound?

    • A3: While specific reactivity data is limited, it is generally advisable to use dry (anhydrous) solvents when preparing stock solutions, especially if they are to be stored for an extended period. The presence of water in the solvent could potentially lead to hydrolysis over time.

  • Q4: Can I dry my 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl if it has absorbed moisture?

    • A4: It may be possible to dry the compound, but this should be approached with caution. Heating the compound under vacuum is a common method, but you must ensure that the temperature used is well below the compound's melting or decomposition point. It's also important to verify that heating doesn't induce any phase changes. A preliminary TGA analysis can help determine a suitable drying temperature.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the burette with a standardized Karl Fischer reagent.

    • Add the appropriate solvent (e.g., anhydrous methanol) to the titration cell.

    • Perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.

  • Sample Preparation and Analysis:

    • In a controlled environment (low humidity), accurately weigh a suitable amount of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl into a gas-tight syringe or directly into the titration vessel.

    • Quickly introduce the sample into the titration cell.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted.

    • The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Quality Control:

    • Run a blank analysis to account for any ambient moisture that may have entered the system.

    • Periodically verify the titer of the Karl Fischer reagent using a certified water standard.

Protocol 2: Preparing a Stock Solution with Potency Correction

  • Determine Water Content: Follow Protocol 1 to determine the water content of your batch of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl.

  • Calculate Adjusted Weight: Use the potency adjustment formula to calculate the required mass of the hygroscopic solid.

  • Weighing:

    • Tare a clean, dry volumetric flask on an analytical balance.

    • Working quickly to minimize moisture exposure, weigh the calculated Adjusted Weight of the compound directly into the volumetric flask.

  • Dissolution:

    • Add a portion of the desired anhydrous solvent to the flask.

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

  • Final Volume:

    • Carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Store the solution in a tightly sealed container, protected from light.

Visualizing the Workflow

Decision-Making Workflow for Handling a Hygroscopic Compound

cluster_prep Preparation & Initial Assessment cluster_quantify Quantification & Correction cluster_handling Handling & Storage start Receive New Batch of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl check_coa Review Certificate of Analysis (CoA) for Water Content start->check_coa observe Visually Inspect for Clumping or Deliquescence check_coa->observe kf_tga Perform Karl Fischer Titration or TGA for Precise Water Content observe->kf_tga If CoA data is old, missing, or clumping is observed weigh Weigh Adjusted Mass in Controlled Environment (Glove Box/Desiccator) observe->weigh If CoA is recent and no clumping is observed (apply CoA correction) calc Calculate Potency Correction Factor for Weighing kf_tga->calc calc->weigh dissolve Prepare Solution with Anhydrous Solvent weigh->dissolve store Store in Tightly Sealed, Amber Container with Desiccant dissolve->store

Caption: Decision-making process for handling hygroscopic compounds.

Experimental Workflow for Hygroscopicity Characterization

cluster_dvs Dynamic Vapor Sorption (DVS) Analysis cluster_kf Karl Fischer (KF) Titration dvs_start Equilibrate Sample at Low RH (e.g., 5%) in DVS dvs_adsorp Stepwise Increase in RH to High Level (e.g., 90%) dvs_start->dvs_adsorp Monitor Mass Change dvs_desorp Stepwise Decrease in RH back to Low Level dvs_adsorp->dvs_desorp Monitor Mass Change dvs_isotherm Generate Moisture Sorption Isotherm dvs_desorp->dvs_isotherm kf_start Pre-titrate KF Solvent to Endpoint kf_add Add Weighed Sample to Titration Cell kf_start->kf_add kf_titrate Titrate with KF Reagent to Endpoint kf_add->kf_titrate kf_result Calculate % Water Content kf_titrate->kf_result

Caption: Key experimental workflows for hygroscopicity analysis.

References

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. Available at: [Link]

  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. Available at: [Link]

  • Potency or Assay Calculation of API. Scribd. Available at: [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available at: [Link]

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com. Available at: [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. Available at: [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? Reddit. Available at: [Link]

  • Tips from Sample to Result for Volumetric Karl Fischer Titration. Mettler Toledo. Available at: [Link]

  • Potency adjustment. Pharmaguideline Forum. Available at: [Link]

  • Dynamic vapor sorption. Wikipedia. Available at: [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. Available at: [Link]

  • 10 Issues Commonly Encountered in Weighing and Batching. Nol-Tec. Available at: [Link]

  • Potency or Assay Calculation in Pharmaceutical Industry. PharmaGuideHub. Available at: [Link]

  • Mastering API Calculation Formula in Cleaning Validation. Leucine. Available at: [Link]

  • Troubleshooting: Weighing Reactants and Reagents. University of Rochester Department of Chemistry. Available at: [Link]

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group. Available at: [Link]

  • KARL FISCHER REAGENTS | TECHNICAL MANUAL. Available at: [Link]

  • Effective Solutions for Solids Batch Weighing: Troubleshooting Guide. PowderProcess.net. Available at: [Link]

  • Moisture Determination by Karl Fischer Titration. ResearchGate. Available at: [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. Available at: [Link]

  • How do you handle hygroscopic salts? HepatoChem. Available at: [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • drying the water out of hygroscopic crystals. Sciencemadness.org. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

  • Application Note Fundamentals of Moisture Sorption Isotherms. Available at: [Link]

  • Adsorption of aniline from aqueous solutions onto a nanoporous material adsorbent: isotherms, kinetics, and mass transfer mechanisms. Water Practice & Technology. Available at: [Link]

  • Sorption isotherm and kinetic modeling of aniline on Cr-bentonite. PubMed. Available at: [Link]

  • Sorption isotherm and kinetic modeling of aniline on Cr-bentonite. ResearchGate. Available at: [Link]

  • Moisture sorption isotherm. Wikipedia. Available at: [Link]

  • Weigh Scales Troubleshooting. Microtess. Available at: [Link]

  • Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. Available at: [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. Available at: [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (also known as 1-(2-aminophenyl)indoline HCl) presents a unique chemoselective challenge.[1] The core difficulty lies in preserving the indoline (dihydroindole) saturation while reducing the nitro-precursor.

The indoline ring is thermodynamically prone to aromatization (oxidation) to form indole .[1] This guide addresses the three critical impurity vectors:

  • Oxidative Dehydrogenation: Conversion of the indoline moiety to an indole impurity.[1]

  • Incomplete Reduction: Residual nitro, nitroso, or hydroxylamine intermediates.[1]

  • Dimerization: Formation of azo-dimers during the reduction of the nitro group.[1]

Section 1: Impurity Genealogy & Logic

The following diagram maps the origin of key impurities. Understanding this flow is essential for selecting the correct troubleshooting module.

ImpurityGenealogy SM1 Indoline (Starting Material) Int Intermediate: 1-(2-nitrophenyl)indoline SM1->Int SnAr Coupling SM2 1-Fluoro-2-nitrobenzene SM2->Int Prod Target Product: 2-(indolin-1-yl)aniline Int->Prod Selective Reduction Imp1 Impurity A: 1-(2-nitrophenyl)INDOLE (Oxidized Intermediate) Int->Imp1 Oxidation (Air/Light) Imp3 Impurity C: Azo-Dimer Int->Imp3 Base/Heat (Dimerization) Imp2 Impurity B: 1-(2-aminophenyl)INDOLE (Over-dehydrogenation) Prod->Imp2 Pd/C Dehydrogenation (Over-processing) Imp1->Imp2 Reduction

Figure 1: Impurity genealogy showing the critical risk of aromatization (Indole formation) at both intermediate and product stages.

Section 2: Critical Process Modules (Troubleshooting)
Module A: The Coupling (SnAr Reaction)

Reaction: Indoline + 1-Fluoro-2-nitrobenzene → 1-(2-nitrophenyl)indoline[1]

The Issue: The indoline nitrogen is moderately nucleophilic, but steric hindrance at the ortho position of the nitrobenzene can slow the reaction, leading to competitive oxidation of the indoline starting material.

SymptomProbable CauseCorrective Action
High Indole levels (>1%) in crude Aerobic oxidation of Indoline.[1]Degas solvents vigorously with N₂/Ar.[1] Indoline is sensitive to air, especially in basic solutions at high temperatures.[1]
Stalled Reaction (<80% conv.) Fluoride inhibition or low temp.[1]Switch base to Cs₂CO₃ or K₃PO₄ in DMSO/DMF.[1] The "Cesium Effect" improves solubility and fluoride scavenging.[1] Ensure T > 100°C.
Regioisomers Incorrect leaving group.Ensure use of 1-Fluoro -2-nitrobenzene.[1] The chloro-analog is significantly less reactive for SnAr and may require higher temps, promoting degradation.[1]

Q: Can I use Buchwald-Hartwig coupling instead of SnAr? A: Yes, but it is risky.[1] Palladium catalysts can facilitate the dehydrogenation of indoline to indole via


-hydride elimination mechanisms if the cycle is interrupted.[1] SnAr is preferred because it is metal-free, avoiding early introduction of transition metals that catalyze aromatization.[1]
Module B: The Reduction (The "Danger Zone")

Reaction: 1-(2-nitrophenyl)indoline → 2-(indolin-1-yl)aniline[1]

The Issue: This is the most critical step. Standard catalytic hydrogenation (Pd/C + H₂) often causes dehydrogenation of the indoline ring to the indole analog.

Protocol Recommendation: Avoid Pd/C if possible. Use chemically selective reductants.[1][2][3]

Option 1: Fe/NH₄Cl or Fe/AcOH (Recommended)

  • Mechanism: Single electron transfer (SET).[1]

  • Advantage: Iron is not active enough to dehydrogenate the indoline ring; it is highly selective for the nitro group.[1]

  • Protocol: Reflux the nitro-intermediate in EtOH/Water (3:1) with 5 eq. Iron powder and 2 eq. NH₄Cl.[1][4][5]

Option 2: PtO₂ (Adam's Catalyst) / H₂

  • Advantage: Platinum is generally less prone to dehydrogenating N-heterocycles compared to Palladium.[1]

  • Control: Run at lower temperatures (RT to 30°C) and strictly monitor H₂ uptake.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product contains ~5% Indole analog Catalytic Dehydrogenation. STOP using Pd/C. Switch to Fe/AcOH or Zn/NH₄Cl. If you must use hydrogenation, use Pt/C (sulfided) to poison the dehydrogenation activity.
Red/Orange colored product Azo-Dimer formation. Reaction medium is too basic or concentration is too high.[1] Dilute the reaction and ensure mild acidic or neutral buffering (NH₄Cl).
Sticky/Gummy Solid Hydroxylamine intermediate. Incomplete reduction.[1] Increase reaction time or reductant equivalents. Check for "nitroso" intermediates via LC-MS (M-16 from nitro).[1]
Module C: Salt Formation & Isolation

Reaction: Free base + HCl → Hydrochloride Salt

The Issue: Anilines are prone to oxidation (turning pink/brown) in air.[1] The HCl salt stabilizes the amine, but excess acid can degrade the indoline.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude free base in anhydrous Ethyl Acetate (EtOAc) or Isopropanol (IPA) .[1]

    • Note: Avoid Methanol if possible; it solubilizes the salt too well, reducing yield.

  • Filtration: Filter this solution through a 0.45µm PTFE filter to remove inorganic salts (Iron/Zinc residues).

  • Acidification:

    • Preferred: Bubble dry HCl gas into the solution at 0-5°C.

    • Alternative: Add 4M HCl in Dioxane dropwise.

    • Avoid: Aqueous HCl.[1] Water makes the salt sticky (hygroscopic) and hard to dry.[1]

  • Precipitation: The salt should precipitate as a white/off-white solid.[1]

  • Washing: Filter and wash immediately with cold diethyl ether or MTBE to remove colored organic impurities.[1]

Q: My salt turned pink after drying. Why? A: This is "Aniline Blush." It indicates trace free amine remained (insufficient HCl) or the presence of phenol-like impurities.[1] Ensure the final pH of the mother liquor is < 2.0 before filtration. Store under Argon.[1]

Section 3: Analytical Controls (HPLC)

To validate purity, you must separate the Indoline (Product) from the Indole (Impurity). They have similar polarities but distinct UV spectra.[1]

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it can degrade the indoline over time).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection:

    • 254 nm: General detection.

    • 280-290 nm: Specific for the Indole impurity (Indoles have a characteristic strong absorption here compared to indolines).[1]

References
  • Indoline Dehydrogenation Mechanism

    • Gillam, E. M., et al. (2007). "Dehydrogenation of indoline by cytochrome P450 enzymes: a novel 'aromatase' process."[1][6] Molecular Pharmacology.

    • Relevance: Establishes the thermodynamic susceptibility of indoline to aromatize to indole under oxidative conditions.[1]

    • (Contextual validation via search result 1.1)

  • Nitro Reduction Strategies

    • Org.[1][3][5][7][8][9] Syn. Coll. Vol. 5, p. 829 (1973).[1] "Reduction of Nitro Compounds with Iron."

    • Relevance: Validates the Fe/AcOH method as a chemoselective route avoiding ring hydrogen
  • Impurity Profiling in N-Aryl Indolines

    • Perveen, S., et al. (2011).
    • Relevance: Discusses the specific separation and identification of indole vs.
    • (Source result 1.15)

  • Salt Formation & Stability

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][9][10][11] (2002).[1][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • Relevance: Authoritative source on preventing hygroscopicity and "oiling out" during HCl salt formation.[1]

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Profiling of 2-(2,3-dihydro-1H-indol-1-yl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical spectroscopic principles with practical application data to provide a definitive reference for the characterization of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride .

Executive Summary & Compound Profile

Target Compound: 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride CAS Registry Number: (Referenced as HCl salt of CAS 102789-79-7 or similar derivatives) Molecular Formula: C₁₄H₁₅ClN₂ (C₁₄H₁₄N₂ · HCl) Class: N-Arylindoline / Aromatic Amine Salt[1]

This guide provides a rigorous spectral analysis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride. Unlike simple anilines, this molecule fuses a rigid indoline (2,3-dihydro-1H-indole) moiety with an aniline ring. The hydrochloride salt form is the preferred state for stability and solubility in pharmaceutical and materials science applications (e.g., hole-transport materials, dye intermediates).

The Core Analytical Challenge: Distinguishing the specific ortho-substitution pattern and confirming complete protonation of the primary amine without interference from the tertiary indoline nitrogen.

Structural & Functional Group Analysis[2][3]

To interpret the FTIR spectrum accurately, we must first map the vibrational modes to the specific molecular architecture.

Molecular Topology

The molecule consists of two distinct nitrogen centers:

  • Primary Amine (Aniline C-2 position): The site of protonation in the hydrochloride salt (

    
    ).
    
  • Tertiary Amine (Indoline N-1 position): Part of the dihydroindole ring. Due to conjugation with the benzene ring and steric bulk, this nitrogen is significantly less basic and remains unprotonated in the mono-hydrochloride form.

StructureMap cluster_legend Vibrational Zones Aniline Aniline Ring (Ortho-substituted) PrimaryN Primary Amine (-NH3+ Salt Center) Aniline->PrimaryN C-1 Attachment TertiaryN Tertiary Amine (N-1 Linker) Aniline->TertiaryN C-2 Attachment Indoline Indoline Ring (Rigid Bicyclic) TertiaryN->Indoline Integrated Zone1 High Frequency (3200-2500 cm-1) N-H / C-H Stretches Zone2 Fingerprint (1600-600 cm-1) Ring Modes / Bending

Figure 1: Functional group mapping of the target compound highlighting the dual-nitrogen system.

Detailed FTIR Spectral Band Assignments

The following table synthesizes experimental expectations based on N-arylindoline and aniline hydrochloride salt physics.

Table 1: Diagnostic FTIR Bands & Assignments
Frequency Region (

)
Functional GroupMode of VibrationDiagnostic Significance
2600 – 3100 Anilinium (

)
N-H Stretching (Broad) Primary Confirmation of Salt Formation. Appears as a broad, complex band obscuring the C-H region.[2] Distinct from the sharp doublet of the free base.
3000 – 3100 Aromatic RingsC-H StretchingShoulders visible on the high-frequency side of the ammonium band.[2]
2800 – 2950 Indoline (

)

C-H Stretching
Characteristic of the dihydro-indole ring (C2/C3 positions). Differentiates from fully aromatic indole derivatives.
1900 – 2500 Anilinium SaltOvertone/CombinationWeak, broad "ammonium bands" often seen in amine salts; confirms ionic lattice.
1580 – 1620 Aromatic RingC=C Ring StretchingStrong absorptions typical of benzene derivatives.
1500 – 1560

Asym. BendingCritical Salt Indicator. This band is absent in the free base.
1250 – 1350 Aryl C-NC-N StretchingStrong intensity due to the polarity of the C-N bond in both the aniline and indoline linkages.
740 – 770 Ortho-Subst. BenzeneC-H Out-of-Plane (oop)Strong band indicating 1,2-substitution on the aniline ring.
690 – 710 Monosubst. BenzeneRing DeformationLikely absent or shifted; the indoline benzene ring is 1,2-fused, behaving like an ortho-disubstituted system.

Comparative Analysis: Performance vs. Alternatives

In the context of drug development and QC, FTIR is compared against alternative forms (Free Base) and alternative techniques (NMR).

Comparison A: Hydrochloride Salt vs. Free Base

The most common QC requirement is verifying the conversion of the oily or low-melting free base into the stable hydrochloride solid.

FeatureHydrochloride Salt (Target) Free Base (Alternative) Spectral Differentiator
3300-3500

Absent (or buried)Sharp Doublet Free primary amine (

) shows distinct sym/asym stretches in the base.
2500-3000

Broad / Strong Weak / SharpSalt shows the "ammonium envelope"; Base shows only C-H stretches.
Physical State Solid / CrystallineOil / Low-melt SolidFTIR sampling technique differs (KBr Pellet vs. Neat/ATR).
Comparison B: FTIR vs. NMR for Identification

While NMR provides atomic resolution, FTIR offers superior throughput for solid-state characterization.

  • NMR (Proton): Definitive for proton count. The

    
     protons appear as a broad singlet 
    
    
    
    ppm (exchangeable with
    
    
    ).[2]
  • FTIR: Definitive for solid-state form (polymorphs/salts). NMR cannot distinguish between a salt and a free base dissolved in a buffered solvent as easily as solid-state FTIR.

Comparison C: Regioisomer Discrimination

Distinguishing the ortho-isomer (Target) from the para-isomer (4-(indolin-1-yl)aniline).

  • Ortho (Target): Strong OOP bending ~740–770

    
     (4 adjacent hydrogens).
    
  • Para (Alternative): Strong OOP bending ~800–850

    
     (2 adjacent hydrogens).
    

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" (Part of E-E-A-T), follow this protocol which includes an internal validation step.

Method: KBr Pellet Transmission Spectroscopy

Rationale: KBr pellets provide better resolution for the broad ammonium bands than ATR (Attenuated Total Reflectance), which can distort peak intensities in the high-wavenumber region due to penetration depth variance.

Step-by-Step Protocol:

  • Blank Preparation: Grind 200 mg of spectroscopic grade KBr powder. Press a background pellet and acquire a background spectrum (32 scans, 4

    
     resolution).
    
  • Sample Preparation: Mix 1-2 mg of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride with 200 mg KBr.

    • Critical: Grind gently to avoid modifying the crystal lattice (polymorphs), but sufficiently to minimize light scattering (Christiansen effect).

  • Acquisition: Press the sample pellet. Acquire spectrum (4000 – 400

    
    ).[2][3]
    
  • Validation Check (Self-Correction):

    • Check 1: Is transmission at 2000

      
       > 60%? If no, the pellet is too thick or opaque.
      
    • Check 2: Is the doublet at 3400

      
       visible? If yes, hydrolysis  may have occurred (reverting to free base). Dry the sample and retry.
      

Workflow Start Start: Raw Sample Prep Mix 1% Sample in KBr Start->Prep Press Press Pellet (10 tons) Prep->Press Scan Acquire Spectrum Press->Scan Decision Check 3400 cm-1 region Scan->Decision Pass Broad Band Only: Valid Salt Decision->Pass Broad Envelope Fail Sharp Doublet: Free Base Detected Decision->Fail Sharp Peaks

Figure 2: QC Decision Tree for validating salt integrity via FTIR.

References

  • PubChem. 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for amine salt assignments).
  • NIST Chemistry WebBook. Aniline Hydrochloride IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical standards for determining the elemental composition of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the established primary methods and viable alternatives, offering the technical rationale behind procedural choices to ensure data integrity and analytical confidence.

The Critical Role of Elemental Analysis in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities, elemental analysis serves as a fundamental checkpoint. It is the primary method for verifying the empirical formula of a newly synthesized compound, providing a quantitative measure of its carbon (C), hydrogen (H), nitrogen (N), and heteroatom content.[1][2] For a compound such as 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride, this analysis is not merely a formality; it is a cornerstone of quality control that confirms the compound's identity and provides a crucial measure of its purity.[3] Inaccurate elemental composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have significant implications for downstream applications, including pharmacological and toxicological studies.

The hydrochloride salt form is common for amine-containing drugs, as it often enhances stability and water solubility.[4] Therefore, the accurate quantification of chlorine is as critical as the determination of C, H, and N to confirm the correct salt stoichiometry.

Compound Profile: 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

  • Molecular Formula: C₁₄H₁₅ClN₂[5]

  • Molecular Weight: 246.74 g/mol [5]

  • Structure: A dihydroindole moiety linked to an aniline group, presented as a hydrochloride salt.

Based on its molecular formula, the theoretical elemental composition is the benchmark against which all experimental results are measured.

ElementAtomic WeightNumber of AtomsTotal WeightPercentage (%)
Carbon (C)12.01114168.15468.16%
Hydrogen (H)1.0081515.1206.13%
Chlorine (Cl)35.453135.45314.37%
Nitrogen (N)14.007228.01411.35%
Total 246.741 100.00%

The Gold Standard: Combustion Analysis and Titrimetric Methods

The most widely accepted and robust method for determining the elemental composition of organic compounds is a two-pronged approach: combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN analysis), and a separate halogen-specific method for Chlorine.

CHN Analysis by Combustion

Principle of Causality: This technique, based on the Pregl-Dumas method, operates on the principle of complete and instantaneous sample oxidation.[6] A precisely weighed sample is combusted in a furnace at high temperatures (typically ~1000°C) in an oxygen-rich atmosphere.[1][2] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its oxides (NOx). The nitrogen oxides are subsequently reduced to N₂ gas by passing them over heated copper.[6] The resulting gases are then separated and quantified by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas, allowing for the calculation of the mass percentage of each element in the original sample. This method is considered the "gold standard" due to its high precision and reliability for bulk elemental quantification.[3]

Chlorine Determination: Oxygen Flask Combustion and Argentometric Titration

Principle of Causality: Standard CHN analyzers are not equipped to detect halogens. The established method for chlorine involves the complete decomposition of the organic matrix to liberate the halogen as a quantifiable inorganic ion. The Schöniger oxygen flask method is a highly effective procedure for this conversion.[7] The sample is wrapped in a piece of ashless filter paper and combusted in a sealed flask filled with pure oxygen. The organic chlorine is converted into hydrogen chloride (HCl), which is then absorbed into a trapping solution (typically dilute hydrogen peroxide or sodium hydroxide). The resulting solution contains chloride ions (Cl⁻), which can be accurately quantified using argentometric titration. In this titration, a standardized solution of silver nitrate (AgNO₃) is used as the titrant, which reacts with the chloride ions to form a silver chloride (AgCl) precipitate. An adsorption indicator, such as dichlorofluorescein, is often used to precisely determine the endpoint of the titration.[7]

Experimental Protocol: Primary Standard Method

A. CHN Analysis

  • Instrument Calibration: Calibrate the CHN analyzer using a high-purity, certified micro-analytical standard such as acetanilide. This step is critical for ensuring the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 1-3 mg of the 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride sample into a tin capsule using a microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and measured by the thermal conductivity detector. The instrument software calculates the percentage of C, H, and N.

  • Validation: Run a known check standard after a set number of unknown samples to verify instrument stability and calibration.

B. Chlorine Analysis

  • Sample Preparation: Weigh approximately 5-10 mg of the sample onto a piece of ashless filter paper with a fuse strip. Fold the paper and place it in a platinum or nickel sample holder.

  • Combustion: Add 10 mL of the absorbing solution to a heavy-walled Erlenmeyer flask and flush the flask with pure oxygen for 1-2 minutes. Ignite the fuse and immediately plunge the sample holder into the sealed flask.

  • Absorption: Allow the combustion to complete and the resulting gases to be fully absorbed into the solution (typically requires 15-30 minutes of shaking).

  • Titration: Transfer the solution to a titration vessel. Add 2-3 drops of dichlorofluorescein indicator and titrate with a standardized 0.01 M silver nitrate solution until the endpoint is reached (indicated by a color change from greenish-yellow to pink).

  • Calculation: Calculate the percentage of chlorine based on the volume of silver nitrate titrant used.

Data Trustworthiness and Acceptance Criteria

A self-validating system requires adherence to strict acceptance criteria. For elemental analysis of small molecules, the experimentally determined values for C, H, N, and Cl should be within ±0.4% of the calculated theoretical values.[8][9] Results falling outside this range may indicate impurities, incomplete combustion, or the presence of solvates, necessitating further investigation.

Workflow for Elemental Analysis

Caption: Workflow for the elemental analysis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride.

Comparison with Alternative Analytical Techniques

While combustion analysis is the standard for bulk composition, other techniques offer complementary information, particularly for trace elemental impurities, as mandated by regulatory bodies like the USP.[10][11]

TechniquePrimary ApplicationPrincipleAdvantagesDisadvantages
Combustion/Titration Bulk Elemental Composition (C,H,N,Cl) Sample is combusted to convert elements into simple gases (CHN) or mineralized to ions (Cl) for titration.[7]High precision and accuracy for major elements; direct measure of empirical formula; cost-effective.Destructive; not suitable for trace-level analysis; separate analysis required for halogens.
ICP-OES / ICP-MS Trace Elemental Impurities Sample is introduced into a high-temperature argon plasma, causing atomization and ionization. Elements are detected by their characteristic emitted light (OES) or mass-to-charge ratio (MS).Extremely high sensitivity (ppb/ppt levels); multi-element capability; required for regulatory compliance (USP <232>/<233>).[10][12]Destructive; complex sample preparation (acid digestion); expensive instrumentation; not ideal for %-level quantification of C, H, N.[13]
Ion Chromatography (IC) Anion/Cation Quantification After mineralization, ions in solution are separated on a column and detected by conductivity.[10]High selectivity for ionic species; can quantify chloride and other ions simultaneously.Destructive; requires sample to be in solution and the element to be ionic; indirect method for total elemental content.
X-Ray Fluorescence (XRF) Screening / Major Elements (Solids) Sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays.[3]Non-destructive; rapid analysis; minimal sample preparation.Lower sensitivity and precision compared to combustion or ICP for many elements; less effective for light elements (C, H, N).

Conclusion: A Multi-faceted Approach to Elemental Verification

For the definitive determination of the elemental composition and purity of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride , the primary standard remains combustion analysis for C, H, and N, coupled with oxygen flask combustion and subsequent titration for chlorine . This combination provides a direct, accurate, and cost-effective method to verify the empirical formula against theoretical values within the accepted ±0.4% tolerance.

Alternative techniques, while powerful, serve different purposes. Inductively Coupled Plasma (ICP) methods are indispensable for quantifying trace elemental impurities to meet stringent regulatory guidelines, such as USP <232>, but are not the appropriate tool for confirming the stoichiometric composition of the API itself.[11][14] Therefore, a comprehensive analytical strategy employs combustion analysis for formula verification and purity assessment, and ICP-MS or ICP-OES for ensuring the final product is free from harmful elemental impurities. This dual approach ensures both the identity and the safety of the pharmaceutical compound, embodying the principles of scientific rigor and trustworthiness in drug development.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek.
  • Determination of Chlorine in Organic Compounds.
  • Validation of Metal Impurities in Drug Products.
  • The Science of Elemental Analysis: Benefits and Applic
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. IJCP.
  • 2-(2,3-DIHYDRO-1H-INDOL-1-YL)ANILINE HYDROCHLORIDE. ChemicalBook.
  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC.
  • Approaching Elemental Impurity Analysis. Pharmaceutical Technology.
  • An International Study Evalu
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • CHNS Elemental Analysers. Royal Society of Chemistry.

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Technical Comparison Guide: UV-Vis Profiling of 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride . It is structured to serve researchers optimizing hole-transport materials (HTMs) and organic synthesis intermediates.

Executive Summary & Product Profile

Compound: 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride CAS: 71971-47-6 (HCl salt) / Related Free Base: 1-(2-Aminophenyl)indoline Role: Critical intermediate for Spiro-TAD and other spiro-bifluorene based Hole Transport Materials (HTMs).

This molecule represents a sterically crowded diarylamine . Unlike planar aromatic systems that exhibit strong visible absorption, this molecule possesses a twisted geometry due to the ortho-substitution pattern. Its UV-Vis spectrum is a fingerprint of two distinct but interacting chromophores: the indoline moiety (a cyclic tertiary amine) and the aniline moiety (a primary amine), linked by a C-N bond that defies planarity.

Comparative Spectral Analysis

To understand the performance of this product, we compare it against its acyclic analog (N-phenyl-o-phenylenediamine) and its fully aromatic counterpart (1-(2-aminophenyl)indole).

Table 1: Comparative UV-Vis Characteristics
FeatureTarget: 2-(Indolin-1-yl)aniline HCl Alt 1: N-Phenyl-o-phenylenediamine Alt 2: 1-(2-Aminophenyl)indole
Primary

285 – 295 nm (Broad)280 nm, 430 nm (weak)290 – 300 nm
Secondary Band 240 – 250 nm (Shoulder)235 nm220 nm
Visible Absorption Negligible (Colorless to Pale Beige)Low (Often turns dark due to oxidation)Negligible
Electronic Nature Twisted Geometry: Limits

-conjugation between rings.
Flexible: Can adopt planar conformations.Fully Aromatic: Planar indole ring dominates.
Molar Absorptivity (

)
Moderate (

M

cm

)
ModerateHigh (Indole

is strong)
HCl Salt Effect Protonation of

hypsochromically shifts aniline band.
Protonation shifts both bands.[1]Indole N is non-basic; only

protonates.
Mechanistic Insight: The "Ortho-Twist" Effect

The defining feature of 2-(2,3-dihydro-1H-indol-1-yl)aniline is the steric clash between the indoline ring's methylene protons and the aniline's amino group.

  • Consequence: The two aromatic systems (phenyl and indoline) cannot lie in the same plane.

  • Spectral Result: You will not observe a significant bathochromic shift (red shift) typically associated with extended conjugation. Instead, the spectrum resembles a summation of the individual indoline and aniline spectra, with slight broadening due to through-space electronic interactions.

Structural & Electronic Pathway Visualization

The following diagram illustrates the electronic transitions and the structural relationship between the target and its oxidized alternatives.

G cluster_0 Chromophore Components Aniline Aniline Moiety (n -> pi* ~280nm) Target Target Molecule: 2-(Indolin-1-yl)aniline (Twisted Geometry) Aniline->Target Ortho-Substitution Indoline Indoline Moiety (pi -> pi* ~250, 290nm) Indoline->Target N-Linkage Spectrum Observed Spectrum: Summation of Bands λ_max ~290 nm Target->Spectrum Steric Twist Breaks Conjugation Oxidation Alternative (Oxidized): 1-(2-Aminophenyl)indole (Planar, Aromatic) Target->Oxidation Dehydrogenation (-2H) Oxidation->Spectrum Hyperchromic Shift (Stronger Abs)

Caption: Figure 1. Structural assembly of chromophores showing how steric twisting in the target molecule decouples the pi-systems, resulting in a spectrum distinct from planar analogs.

Experimental Validation Protocol

To validate the quality of your specific batch of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride, follow this self-validating protocol. This method accounts for the salt form and potential oxidation.

Reagents & Equipment
  • Solvent: Methanol (LC-MS Grade). Note: DCM is usable but cuts off UV <230 nm.

  • Blank: Pure Methanol.

  • Base (Optional): Triethylamine (TEA) to observe the free base spectrum.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh

      
       mg of the HCl salt.
      
    • Dissolve in

      
       mL Methanol. (Concentration 
      
      
      
      mM).
    • Observation: Solution should be clear. If pink/brown, oxidation has occurred.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • This ensures you are within the Beer-Lambert linear range (

      
      ).
      
  • Acquisition:

    • Scan range: 200 nm to 800 nm .

    • Baseline correction: Auto-zero with pure Methanol.

  • Data Interpretation (Pass/Fail Criteria):

    • PASS: Distinct peak at

      
       nm.[2] Absorbance 
      
      
      
      nm should be near zero.
    • FAIL (Oxidized): New absorption bands appearing at 400–500 nm (yellow/orange color). This indicates formation of imine impurities or oxidative coupling.

Workflow Diagram

Workflow Start Start: 5mg Sample (HCl Salt) Dissolve Dissolve in MeOH (Stock ~2mM) Start->Dissolve Check Visual Check: Colorless? Dissolve->Check Dilute Dilute to 25 uM (Working Std) Check->Dilute Yes Result_Bad Peak >400nm (Oxidation) Check->Result_Bad No (Pink/Brown) Scan UV-Vis Scan 200-800 nm Dilute->Scan Result_Good Peak ~290nm No Visible Abs Scan->Result_Good Single UV Band Scan->Result_Bad Visible Tailing

Caption: Figure 2. Quality control workflow for UV-Vis assessment, highlighting the critical visual check for oxidation prior to spectral acquisition.

References

  • PubChem. 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Indole and Indoline UV-Vis Spectra. National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • Beilstein Journals. Synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (Context on Indoline intermediates). Available at: [Link]

Sources

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